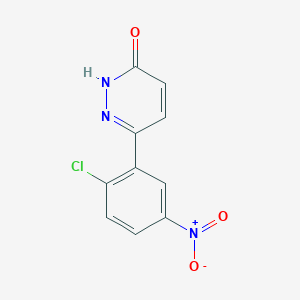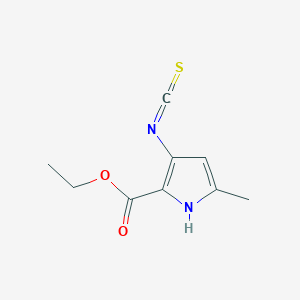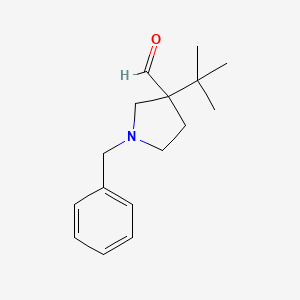![molecular formula C19H17BrN2O3S B2714748 N-(2,4-dimethoxyphenyl)-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide CAS No. 1251548-68-1](/img/structure/B2714748.png)
N-(2,4-dimethoxyphenyl)-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazoles are important heterocyclic compounds exhibiting diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . They are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis
The chemical reactivity of thiazoles depends on the substituents on the thiazole ring . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antibacterial and Antiviral Activities
- Antibacterial Properties: Compounds similar to the specified sulfonamide have demonstrated significant antibacterial activity against various bacteria such as Escherichia coli and Staphylococcus aureus, comparable to known antibiotics like sulfamethoxazole and Norfloxacin. These findings indicate a potential for the development of new antibacterial agents (Gadad, Mahajanshetti, Nimbalkar, & Raichurkar, 2000).
- Antiviral Efficacy: Research on sulfonamide derivatives, including those structurally related to the specified compound, has shown certain anti-tobacco mosaic virus activity, suggesting their potential as antiviral agents (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).
Anticancer and Enzyme Inhibition
- VEGFR-2 Inhibitors: Novel sulfonamides with a 3,4-dimethoxyphenyl moiety have been identified as potent vascular endothelial growth factor receptor (VEGFR)-2 inhibitors, showcasing good activity against cancer cell lines. This highlights their potential in cancer therapy (Ghorab, Alsaid, Nissan, Ashour, Al-Mishari, Kumar, & Ahmed, 2016).
- Carbonic Anhydrase Inhibitors: Sulfonamide derivatives have also been shown to inhibit carbonic anhydrase isoenzymes effectively, a property that can be exploited in the treatment of various diseases, including glaucoma, epilepsy, and cancer (Kucukoglu, Oral, Aydin, Yamali, Algul, Sakagami, Gulcin, Supuran, & Gul, 2016).
Synthesis and Chemical Properties
- Synthetic Pathways: The research includes studies on the synthesis of sulfonamide derivatives, including methodologies for creating compounds with antibacterial, antiviral, anticancer, and enzyme inhibitory activities. These synthetic routes provide a foundation for the development of new drugs based on the sulfonamide framework (Gadad et al., 2000), (Ghorab et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-(3-bromophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O3S/c20-14-6-5-7-15(12-14)22-13-18(19(23)21-10-3-4-11-21)26(24,25)17-9-2-1-8-16(17)22/h1-2,5-9,12-13H,3-4,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIYDLYMMDNBAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(5-chloro-8-hydroxy-7-quinolinyl)(phenyl)methyl]nicotinamide](/img/structure/B2714669.png)


![3-(3,4-Dimethylphenyl)sulfonyl-2-imino-1-prop-2-enyl-5-dipyrido[1,2-e:4',3'-f]pyrimidinone](/img/structure/B2714674.png)



![2-({4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B2714680.png)
![2-Chloro-1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2714682.png)
![7-hydroxy-N-(2-methoxyphenethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2714683.png)

